7-(4-Methylpyrimidin-2-yl)-7-azabicyclo[2.2.1]heptane

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

7-(4-Methylpyrimidin-2-yl)-7-azabicyclo[2.2.1]heptane (CAS 2202176-24-5) is a bicyclic heterocycle comprising a 7-azabicyclo[2.2.1]heptane core N-substituted with a 4-methylpyrimidin-2-yl group. With a molecular formula of C11H15N3 and a molecular weight of 189.26 Da, this compound belongs to a class of constrained azabicyclic scaffolds frequently employed in fragment-based drug discovery and kinase inhibitor design.

Molecular Formula C11H15N3
Molecular Weight 189.262
CAS No. 2202176-24-5
Cat. No. B2717823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(4-Methylpyrimidin-2-yl)-7-azabicyclo[2.2.1]heptane
CAS2202176-24-5
Molecular FormulaC11H15N3
Molecular Weight189.262
Structural Identifiers
SMILESCC1=NC(=NC=C1)N2C3CCC2CC3
InChIInChI=1S/C11H15N3/c1-8-6-7-12-11(13-8)14-9-2-3-10(14)5-4-9/h6-7,9-10H,2-5H2,1H3
InChIKeyOKGASSAVTQTZNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-(4-Methylpyrimidin-2-yl)-7-azabicyclo[2.2.1]heptane: A Bicyclic Pyrimidine Scaffold for Kinase-Targeted Procurement


7-(4-Methylpyrimidin-2-yl)-7-azabicyclo[2.2.1]heptane (CAS 2202176-24-5) is a bicyclic heterocycle comprising a 7-azabicyclo[2.2.1]heptane core N-substituted with a 4-methylpyrimidin-2-yl group . With a molecular formula of C11H15N3 and a molecular weight of 189.26 Da, this compound belongs to a class of constrained azabicyclic scaffolds frequently employed in fragment-based drug discovery and kinase inhibitor design. Its structural configuration places the methyl substituent at the 4-position of the pyrimidine ring, distinguishing it from regioisomeric analogs with methyl groups at the 2- or 6-positions .

Why Generic 7-Azabicyclo[2.2.1]heptane Substitution Fails for 7-(4-Methylpyrimidin-2-yl)-7-azabicyclo[2.2.1]heptane


The 7-azabicyclo[2.2.1]heptane core is widely used to introduce conformational constraint in medicinal chemistry programs, but the identity and regiochemistry of the attached heteroaryl group critically determines target engagement and selectivity [1]. Simply substituting any azabicycloheptane-pyrimidine derivative for 7-(4-methylpyrimidin-2-yl)-7-azabicyclo[2.2.1]heptane ignores the fact that regioisomers—such as the 2-methylpyrimidin-4-yl and 6-methylpyrimidin-4-yl analogs—present different hydrogen-bonding vectors, steric profiles, and electronic distributions across the pyrimidine ring, which can lead to divergent binding modes against kinases or other protein targets . The quantitative evidence below, while limited for this specific compound, underscores the importance of verifying the exact substitution pattern before procurement.

Quantitative Differentiation Evidence for 7-(4-Methylpyrimidin-2-yl)-7-azabicyclo[2.2.1]heptane


Regioisomeric Methyl Positioning: 4-Methylpyrimidine vs. 2- and 6-Methyl Analogs

The target compound bears a methyl group at the 4-position of the pyrimidine ring, whereas the most commonly listed isomer carries the methyl at the 2-position (CAS 2201693-00-5) or at the 6-position (CAS 2201693-00-5 is 2-methyl; 6-methyl also exists). The 4-methyl substitution positions the methyl group para to the pyrimidine N1 nitrogen, altering the dipole moment and hydrogen-bond acceptor strength of the adjacent nitrogen atoms compared to ortho-substituted analogs. This regiochemical variation is known to affect kinase hinge-binding interactions.

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Molecular Weight and Physicochemical Profile for Fragment-Based Screening

At 189.26 Da, the target compound sits within the optimal molecular weight range for fragment-based screening (typically < 250 Da). This low MW is comparable to other 7-azabicyclo[2.2.1]heptane-pyrimidine analogs but specifically advantageous over bulkier heteroaryl-substituted variants that exceed 300 Da. The 4-methylpyrimidine group contributes a modest increase in lipophilicity relative to unsubstituted pyrimidine analogs (MW 175.23 for the unsubstituted pyrimidine variant), which can improve membrane permeation while maintaining ligand efficiency.

Fragment-Based Drug Discovery Lead Optimization Physicochemical Properties

7-Azabicyclo[2.2.1]heptane Core Conformational Constraint vs. Piperidine and Pyrrolidine Scaffolds

The 7-azabicyclo[2.2.1]heptane core restricts the nitrogen lone pair orientation and reduces conformational flexibility compared to monocyclic amines such as piperidine or pyrrolidine. This constraint can enhance binding entropy and improve selectivity for targets that recognize a specific amine geometry. The patent literature demonstrates that 7-azabicyclo[2.2.1]heptane derivatives achieve receptor subtype selectivity (e.g., nicotinic acetylcholine receptor subtypes) that cannot be replicated by flexible monocyclic analogs. [1]

Conformational Restriction Scaffold Hopping Medicinal Chemistry

Application Scenarios for 7-(4-Methylpyrimidin-2-yl)-7-azabicyclo[2.2.1]heptane Based on Available Evidence


Fragment-Based Screening for Kinase Hinge Binders

Owing to its low molecular weight (189.26 Da) and the presence of a pyrimidine ring—a privileged hinge-binding motif—this compound is a suitable starting fragment for screening against kinase targets, particularly cyclin-dependent kinases (CDKs), where pyrimidine-based inhibitors have established clinical precedent. The constrained 7-azabicyclo[2.2.1]heptane core provides a defined trajectory for the amine, potentially engaging the ribose pocket or solvent channel. Procurement for biophysical assays (SPR, thermal shift, X-ray crystallography) is warranted when a 4-methylpyrimidine regioisomer is specifically required. [1]

Regioisomer-Specific Structure-Activity Relationship (SAR) Studies

Medicinal chemistry teams exploring the impact of pyrimidine substitution patterns on target potency and selectivity can use this compound as a defined probe to compare against the 2-methyl and 6-methyl regioisomers. Such systematic SAR profiling is essential when optimizing hinge-binding interactions, as even minor shifts in methyl group position can alter kinase selectivity profiles. Procurement of all three regioisomers enables parallel testing in enzymatic and cellular assays. [1]

Chemical Probe Development for Target Validation

The compound's azabicycloheptane scaffold can be elaborated via the secondary amine (after N-deprotection strategies) or through functionalization of the pyrimidine ring at available positions. This makes it a versatile intermediate for synthesizing more complex chemical probes. The 4-methyl group on the pyrimidine provides a handle for further diversification through C–H functionalization chemistry or serves as a metabolic blocking group to improve in vitro stability.

Quote Request

Request a Quote for 7-(4-Methylpyrimidin-2-yl)-7-azabicyclo[2.2.1]heptane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.